4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Overview
Description
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a chemical compound that features a benzaldehyde group attached to a boron-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the formation of the boron-containing heterocycle followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-formylphenylboronic acid with a suitable boron source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzoic acid.
Reduction: 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
- 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
- tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Uniqueness
4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its benzaldehyde group allows for a wide range of chemical modifications, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c1-14-6-8-16-13(17-9-7-14)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHBAAPYEGHGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560643 | |
Record name | 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128376-66-9 | |
Record name | 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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